سيفيمس
Cephalosporins, commonly known as cephems, are a class of β-lactam antibiotics that have been widely used in the medical field for their broad-spectrum antimicrobial properties. Cephems share structural similarities with penicillins but possess enhanced stability against various bacterial enzymes such as penicillinases. They exhibit potent antibacterial activities against Gram-positive and Gram-negative bacteria, making them effective in treating a wide range of infections including urinary tract infections, respiratory infections, and skin and soft tissue infections.
Cephems are divided into several generations based on their antimicrobial activity and resistance profiles:
- First-generation cephems (e.g., cephalothin) are primarily used for mild to moderate infections.
- Second-generation cephems (e.g., cefoxitin) offer broader coverage, including some Gram-negative bacteria.
- Third-generation cephems (e.g., ceftazidime) have expanded their spectrum further, covering more resistant strains of Gram-negative bacteria.
- Fourth-generation cephems (e.g., ceftaroline) provide even wider activity and are effective against certain methicillin-resistant Staphylococcus aureus (MRSA).
These compounds are crucial in modern medicine due to their effectiveness in combating bacterial infections.

هيكل | الاسم الكيميائي | CAS | وسط |
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Desacetyl Cephapirin Sodium Salt | 104557-24-6 | C15H14N3NaO5S2 |
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Cefprozil (E)-Isomer | 92676-86-3 | C18H19N3O5S |
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Cephalexin Sulfoxide | 56193-21-6 | C16H17N3O5S |
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Ceftiolene | 77360-52-2 | C20H18N8O8S3 |
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Cefdaloxime | 80195-36-4 | C14H15N5O6S2 |
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Deacetoxycephalothin | 34691-02-6 | C14H14N2O4S2 |
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Cefixime Methyl Ester | 88621-01-6 | C17H17N5O7S2 |
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7-Methoxydeacetoxycephalosporin C | 34279-69-1 | C15H21N3O7S |
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3-(Methylthiomethyl)cephalosporin C | 60890-86-0 | C15H21N3O6S2 |
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N-Ac,Me ester-(6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | 40818-81-3 | C11H14N2O4S |
الوثائق ذات الصلة
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
الموردين الموصى بهم
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Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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